molecular formula C9H10BrClFN B13504925 8-Bromo-6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

8-Bromo-6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B13504925
M. Wt: 266.54 g/mol
InChI Key: ODSXCEWCMMCPGP-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C9H10BrClFN It is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the bromination and fluorination of tetrahydroquinoline derivatives. The process may include:

    Bromination: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Fluorination: Employing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols, ensuring high purity and yield through controlled reaction conditions and purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction: Reduction reactions may yield tetrahydroquinoline derivatives with altered substituents.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or fluorine positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products depend on the specific reaction conditions but may include various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

8-Bromo-6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride has several research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 8-Bromo-6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting or activating certain pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use in cancer research.

Comparison with Similar Compounds

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline
  • 6-Bromo-1,2,3,4-tetrahydroquinoline
  • 1,2,3,4-Tetrahydroisoquinoline

Comparison: 8-Bromo-6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of both bromine and fluorine substituents, which may enhance its biological activity and chemical reactivity compared to its analogs. The combination of these substituents can lead to distinct interactions with biological targets, making it a valuable compound in research.

Properties

Molecular Formula

C9H10BrClFN

Molecular Weight

266.54 g/mol

IUPAC Name

8-bromo-6-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C9H9BrFN.ClH/c10-8-5-7(11)4-6-2-1-3-12-9(6)8;/h4-5,12H,1-3H2;1H

InChI Key

ODSXCEWCMMCPGP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)Br)NC1.Cl

Origin of Product

United States

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